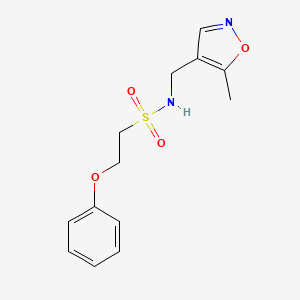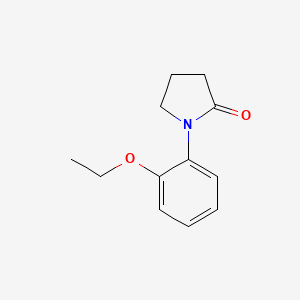
1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
科学的研究の応用
Synthesis of Imidazole Derivatives
Heterogeneous Catalysis : The use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester) as a recyclable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles demonstrates the compound's utility in creating various polysubstituted imidazoles via a four-component condensation process under solvent-free conditions. This method emphasizes the compound's role in enhancing green chemistry practices by enabling catalyst recycling without loss of catalytic activity (Tavakoli, Bagherneghad, & Niknam, 2012).
Local Anesthetic Agents : The synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives using β-cyclodextrin-propyl sulfonic acid as a catalyst for a one-pot, four-component reaction is notable. This application not only showcases the efficiency of the synthesis process but also the potential of these derivatives as local anesthetic agents, providing an alternative to traditional local anesthetics with minimal toxicity (Ran, Li, & Zhang, 2015).
Corrosion Inhibition : The compound's relevance extends to material science, particularly in the study of corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid. This research offers insights into the physicochemical and theoretical underpinnings of how similar compounds can act as effective corrosion inhibitors, providing protective layers and demonstrating mixed-type behaviour (Ammal, Prajila, & Joseph, 2018).
将来の方向性
Given the wide range of biological activities associated with imidazole compounds, there is significant interest in developing new drugs based on these structures . Future research could focus on elucidating the specific properties and potential applications of “1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one”.
作用機序
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They have been found to interact with various biological targets, including enzymes and receptors, leading to their diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives have been reported to affect a variety of biochemical pathways, often related to their therapeutic effects . For example, some imidazole derivatives have been found to inhibit the synthesis of certain enzymes, disrupt cell membrane integrity, or interfere with DNA replication .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a drug is absorbed and distributed throughout the body .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological effects, often related to their interaction with their targets . These effects can include the inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the stability and activity of a drug . Additionally, the risk of infectious diseases caused by bacterial and fungal pathogens can increase with factors such as environmental pollution, patient demographics, neutropenia, transplantation modality, product type, and era of transplantation .
特性
IUPAC Name |
3-propyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2-4H2,1H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKDRPOYGQYGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CNC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2971061.png)

![N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2971065.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2971066.png)
![methyl 3-(4-bromo-3-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2971069.png)
![Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B2971070.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2971071.png)
![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2971075.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2971077.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971079.png)
![tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2971080.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2971084.png)